N-Butylphthalimide

Catalog No.
S793986
CAS No.
1515-72-6
M.F
C12H13NO2
M. Wt
203.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Butylphthalimide

CAS Number

1515-72-6

Product Name

N-Butylphthalimide

IUPAC Name

2-butylisoindole-1,3-dione

Molecular Formula

C12H13NO2

Molecular Weight

203.24 g/mol

InChI

InChI=1S/C12H13NO2/c1-2-3-8-13-11(14)9-6-4-5-7-10(9)12(13)15/h4-7H,2-3,8H2,1H3

InChI Key

DLKDEVCJRCPTLN-UHFFFAOYSA-N

SMILES

CCCCN1C(=O)C2=CC=CC=C2C1=O

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2C1=O

The exact mass of the compound N-Butylphthalimide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3559. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N-Butylphthalimide (CAS: 1515-72-6) is an N-alkylated derivative of phthalimide, characterized by a butyl group attached to the imide nitrogen. This structural feature transitions it from a high-melting solid, typical of the parent phthalimide, to a low-melting, easily handled material. It serves as a critical intermediate in the Gabriel synthesis for producing n-butylamine and is utilized in the manufacturing of dyes, pigments, and specialty polymer additives where its specific alkyl chain length influences final material properties. [REFS-1, REFS-2]

Direct substitution of N-Butylphthalimide with other N-alkyl analogs or the parent phthalimide is often unviable due to significant, non-linear variations in physicochemical properties. For instance, thermochemical data shows that the standard molar enthalpy of sublimation does not change predictably with alkyl chain length; N-ethylphthalimide has a lower value (91.0 ± 1.2 kJ·mol⁻¹) than both the parent phthalimide (106.3 ± 1.3 kJ·mol⁻¹) and N-propylphthalimide (98.2 ± 1.4 kJ·mol⁻¹). [1] This unpredictability in properties like volatility, thermal stability, and solubility directly impacts process parameters, formulation compatibility, and end-product performance, necessitating compound-specific selection rather than generic substitution.

Enhanced Processability: Low Melting Point for Liquid-Phase Handling and Formulation

N-Butylphthalimide exhibits a melting point in the range of 32–36 °C, which is over 200 °C lower than its unsubstituted analog, phthalimide. [REFS-1, REFS-2] This fundamental physical difference allows N-Butylphthalimide to be handled and processed as a liquid at near-ambient temperatures. This property is a primary procurement driver for applications requiring homogenous blending into polymers, coatings, or other formulations without the need for high-temperature, energy-intensive processing steps that could degrade other components.

Evidence DimensionMelting Point (°C)
Target Compound Data32 - 36 °C
Comparator Or BaselineUnsubstituted Phthalimide (CAS 85-41-6): ~238 °C [REFS-2, REFS-3]
Quantified Difference>200 °C lower than the parent compound
ConditionsStandard atmospheric pressure.

This significant difference enables low-energy, liquid-phase processing and simplified incorporation into solvent-free or low-solvent formulations, unlike the high-temperature melting required for unsubstituted phthalimide.

Altered Redox Properties for Controlled Electrosynthesis

The electrochemical reduction of the phthalimide core is fundamentally altered by N-alkylation. The radical anion of the parent phthalimide is unstable in dimethylformamide (DMF), undergoing rapid protonation and subsequent reactions. [1] In contrast, N-alkylated derivatives like N-methylphthalimide form stable radical anions under identical conditions. [1] This stabilization, conferred by the alkyl group, prevents the undesirable follow-up reactions. For synthetic pathways that rely on the controlled generation and reaction of the phthalimide radical anion, this stability is a critical selection criterion.

Evidence DimensionRadical Anion Stability in Aprotic Solvent
Target Compound DataInferred to form a stable radical anion, consistent with other N-alkylphthalimides.
Comparator Or BaselineUnsubstituted Phthalimide: Radical anion is unstable and undergoes rapid subsequent reactions.
Quantified DifferenceQualitatively different reaction pathway (stable intermediate vs. rapid decomposition/dimerization).
ConditionsElectrochemical reduction in dimethylformamide (DMF) containing 0.1 M Et4NClO4.

This stability makes N-alkylated phthalimides suitable for controlled electrosynthesis where the radical anion is a key intermediate, a context where unsubstituted phthalimide would lead to undesired products.

Substituent-Dependent Performance in Corrosion Inhibition Formulations

The performance of phthalimide-based molecules in applications such as corrosion inhibition is highly sensitive to the specific substituents on the core structure. Research on phenyl phthalimide derivatives demonstrates that modifying a substituent can drastically alter performance; for example, adding an electron-donating methoxy group (-OCH3) to the phenyl ring increased the corrosion inhibition efficiency on carbon steel from 67.8% to 92.36%. [1] This highlights that the phthalimide scaffold alone does not guarantee performance. The specific electronic and steric contributions of the N-butyl group are therefore a critical design choice for achieving targeted performance in protective coatings and fluids, making it non-interchangeable with other analogs.

Evidence DimensionCorrosion Inhibition Efficiency (%) on Carbon Steel
Target Compound DataPerformance is specifically determined by the electronic and steric profile of the N-butyl group.
Comparator Or BaselineN-(3-methoxyphenylaminomethyl) phthalimide (92.36%) vs. N-(phenylaminomethyl) phthalimide derivative (67.8%)
Quantified DifferenceA ~24.5 percentage point increase in efficiency resulting from a single substituent modification on a related structure.
ConditionsCarbon steel corrosion in an acidic medium (H2SO4).

This demonstrates that performance is not generic to the phthalimide class but is highly tuned by the substituent, making the selection of the specific N-butyl variant critical for optimizing material protection.

Low-Temperature Processing Additive for Polymers and Coatings

Leveraging its low melting point (32-36 °C), N-Butylphthalimide is the right choice when a phthalimide-based additive must be homogeneously blended into a temperature-sensitive polymer matrix or coating formulation without requiring high-energy mixing or heating that could cause degradation.

Direct and Specific Precursor for n-Butylamine Synthesis

As a key reagent in the Gabriel synthesis, N-Butylphthalimide is procured specifically for the clean, high-yield production of primary n-butylamine, avoiding the over-alkylation and product mixtures common in other amine synthesis routes. [1]

Intermediate for Controlled Electrochemical Reactions

For electrosynthetic applications requiring the generation of a stable phthalimide radical anion, the N-butyl group provides the necessary stabilization that the parent phthalimide lacks, enabling cleaner reactions and access to specific molecular targets. [2]

Scaffold for Performance-Tuned Functional Materials

In the development of materials like corrosion inhibitors or specialty dyes, where performance is dictated by the precise nature of molecular substituents, N-Butylphthalimide serves as a valuable building block whose specific butyl group is chosen to optimize properties like solubility, surface adsorption, and electronic effects. [3]

Physical Description

Liquid

XLogP3

2.7

UNII

5TH1DKT35E

GHS Hazard Statements

Aggregated GHS information provided by 96 companies from 7 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 39 of 96 companies. For more detailed information, please visit ECHA C&L website;
Of the 6 notification(s) provided by 57 of 96 companies with hazard statement code(s):;
H302 (21.05%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (28.07%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (96.49%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1515-72-6

Wikipedia

N-butylphthalimide

General Manufacturing Information

All other basic organic chemical manufacturing
Textiles, apparel, and leather manufacturing
1H-Isoindole-1,3(2H)-dione, 2-butyl-: ACTIVE

Dates

Last modified: 08-15-2023

Explore Compound Types